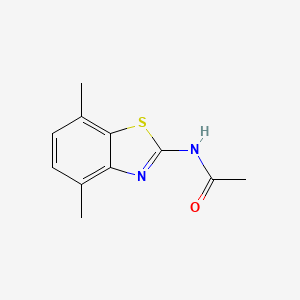

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that have been extensively studied due to their wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives, like “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with aldehydes .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticandidal Activity

Derivatives of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide have shown promising results in combating microbial infections. A study by Mokhtari and Pourabdollah (2013) synthesized derivatives and tested them for antimicrobial activities against pathogenic bacteria and Candida species. These compounds exhibited significant efficacy, particularly against fungi, with Candida utilis showing considerable susceptibility. This highlights the compound's potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Acidity Constants and Drug Precursor Potential

Duran and Canbaz (2013) investigated the acidity constants (pKa) of newly synthesized derivatives, revealing insights into their chemical behavior and potential as drug precursors. The study found variations in pKa values, indicating different protonation sites which are crucial for understanding the compound's behavior in biological systems (Duran & Canbaz, 2013).

Analgesic Properties

Research by Kaplancıklı et al. (2012) synthesized some acetamide derivatives to investigate their analgesic activities. These compounds showed significant analgesic effects in various nociceptive tests, highlighting their potential in pain management without adversely affecting motor coordination (Kaplancıklı et al., 2012).

Antitumor Activity

Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with varying heterocyclic rings, which were then screened for antitumor activity. Some derivatives exhibited notable anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability Improvement

Stec et al. (2011) explored derivatives to enhance metabolic stability, particularly targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. By modifying the benzothiazole ring, they aimed to reduce deacetylation, a common metabolic pathway, thus improving the compound's pharmacokinetic profile (Stec et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative that has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The interaction of this compound with its target, DprE1, results in the inhibition of the enzyme’s function . This disruption in the enzyme’s activity leads to a halt in the biosynthesis of the bacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

This compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised bacterial cell wall integrity and ultimately, bacterial cell death .

Pharmacokinetics

It is suggested that the compound has a favorable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting the DprE1 enzyme, this compound disrupts the biosynthesis of the bacterial cell wall, leading to bacterial cell death .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been associated with antimicrobial, anticancer, and anti-inflammatory activities . The specific enzymes, proteins, and biomolecules that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide interacts with are yet to be identified.

Cellular Effects

Benzothiazole derivatives have shown promising activity against Staphylococcus aureus , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-4-5-7(2)10-9(6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTMSKUIPBRYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2562159.png)

![5,6-dichloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2562170.png)

![N-(thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2562173.png)

![Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2562175.png)

![Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2562176.png)

![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)